molecular formula C5H5N3O3S B14235298 N'-hydroxy-3-nitrothiophene-2-carboximidamide CAS No. 391680-94-7

N'-hydroxy-3-nitrothiophene-2-carboximidamide

Cat. No.: B14235298
CAS No.: 391680-94-7
M. Wt: 187.18 g/mol
InChI Key: GAKLTPUFNKNAIM-UHFFFAOYSA-N
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Description

N’-hydroxy-3-nitrothiophene-2-carboximidamide is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a thiophene ring substituted with a nitro group and a hydroxycarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-nitrothiophene-2-carboximidamide typically involves the nitration of thiophene derivatives followed by the introduction of the hydroxycarboximidamide group. One common method includes the nitration of thiophene-2-carboximidamide using nitric acid under controlled conditions to introduce the nitro group at the 3-position. The resulting intermediate is then treated with hydroxylamine to form the hydroxycarboximidamide group .

Industrial Production Methods

Industrial production of N’-hydroxy-3-nitrothiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-nitrothiophene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-3-nitrothiophene-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for nitric oxide synthase.

    Medicine: Explored for its therapeutic potential in treating diseases such as melanoma and neurodegenerative disorders.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-nitrothiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the active site of the enzyme, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing the overproduction of nitric oxide, which is implicated in various pathological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-nitrothiophene-2-carboximidamide is unique due to the presence of both nitro and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

391680-94-7

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N'-hydroxy-3-nitrothiophene-2-carboximidamide

InChI

InChI=1S/C5H5N3O3S/c6-5(7-9)4-3(8(10)11)1-2-12-4/h1-2,9H,(H2,6,7)

InChI Key

GAKLTPUFNKNAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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